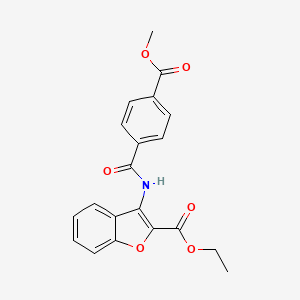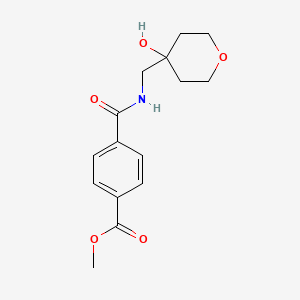
methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to “Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate”, which is a unique chemical provided by Sigma-Aldrich . This compound has an empirical formula of C7H12O4 and a molecular weight of 160.17 . It is provided in solid form .
Molecular Structure Analysis
The molecular structure of this compound is complex. The related compound “Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate” has a SMILES string representation of OC1(C(OC)=O)CCOCC1 , which provides some insight into its structure.Physical And Chemical Properties Analysis
“Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate” is a solid at room temperature . Its empirical formula is C7H12O4 and it has a molecular weight of 160.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Platinum-Catalyzed Hydroalkoxylation : The platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins to form cyclic ethers showcases the compound's role in the synthesis of tetrahydropyran derivatives, highlighting its utility in creating complex organic structures with potential applications in drug design and material science (Qian, Han, & Widenhoefer, 2004).
Antioxidant Activity of 4-Methylcoumarins : Research on the synthesis and evaluation of selected 4-methylcoumarins for their antioxidant activity demonstrates the broader applicability of compounds structurally related to "methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate" in therapeutic and food preservation contexts (Ćavar, Kovač, & Maksimović, 2009).
Organic Synthesis Methodologies
Tetra-methyl Ammonium Hydroxide Catalysis : The use of tetra-methyl ammonium hydroxide as a catalyst for the synthesis of various 4H-benzo[b]pyran derivatives in aqueous media demonstrates a methodological application, offering insights into more environmentally friendly and efficient synthesis techniques (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Chemoenzymatic Synthesis of Carbasugars : The compound's potential as a precursor in the chemoenzymatic synthesis of carbasugars, highlighting its role in the development of novel carbohydrates with applications in drug development and biochemical research, further demonstrates its versatile utility in organic synthesis (Boyd et al., 2010).
Catalysis and Cross-Coupling Reactions
- Suzuki–Miyaura Cross-Coupling Reactions : The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes for use in Suzuki–Miyaura cross-coupling reactions show how derivatives of "methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate" can serve as ligands to stabilize metal complexes, enhancing the efficiency and scope of these important reactions in organic chemistry (Ocansey, Darkwa, & Makhubela, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[(4-hydroxyoxan-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-14(18)12-4-2-11(3-5-12)13(17)16-10-15(19)6-8-21-9-7-15/h2-5,19H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERIUVONXOSNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

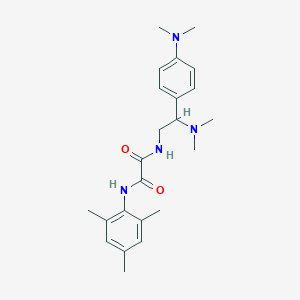
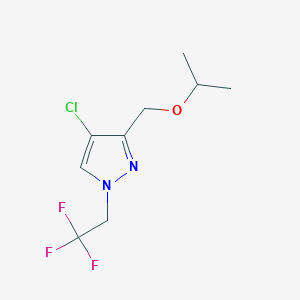
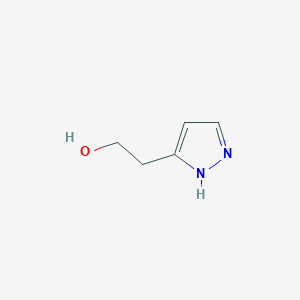




![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
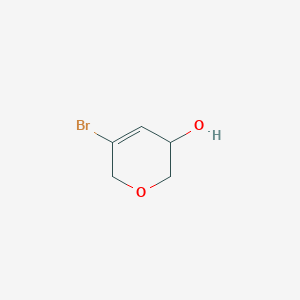
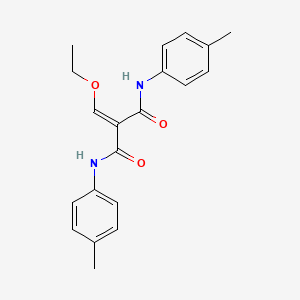
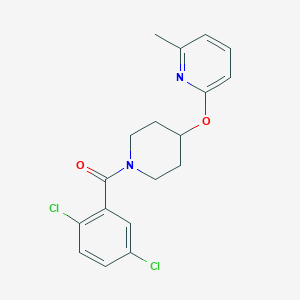
![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)
